Leucyl-leucyl-tyrosine Leucyl-leucyl-tyrosine Leu-Leu-Tyr is a tripeptide composed of L-leucine, L-leucine and L-tyrosine joined in sequence by peptide linkages. It derives from a L-tyrosine and a L-leucine.
Brand Name: Vulcanchem
CAS No.: 20368-24-5
VCID: VC0532871
InChI: InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(10-13(3)4)20(27)24-18(21(28)29)11-14-5-7-15(25)8-6-14/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Molecular Formula: C21H33N3O5
Molecular Weight: 407.5 g/mol

Leucyl-leucyl-tyrosine

CAS No.: 20368-24-5

Cat. No.: VC0532871

Molecular Formula: C21H33N3O5

Molecular Weight: 407.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Leucyl-leucyl-tyrosine - 20368-24-5

Specification

CAS No. 20368-24-5
Molecular Formula C21H33N3O5
Molecular Weight 407.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(10-13(3)4)20(27)24-18(21(28)29)11-14-5-7-15(25)8-6-14/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1
Standard InChI Key UCNNZELZXFXXJQ-BZSNNMDCSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+]
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+]
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Leucyl-leucyl-tyrosine (C₂₁H₃₃N₃O₅) has a molecular weight of 407.5 g/mol and belongs to the class of oligopeptides . Its IUPAC name, L-leucyl-L-leucyl-L-tyrosine, reflects the stereospecific arrangement of its constituent amino acids. The peptide sequence is abbreviated as H-Leu-Leu-Tyr-OH in condensed notation, with "LLY" serving as a common shorthand .

Table 1: Key Molecular Properties of Leucyl-Leucyl-Tyrosine

PropertyValue
Molecular FormulaC₂₁H₃₃N₃O₅
Molecular Weight407.5 g/mol
CAS Registry Number20368-24-5
SynonymsLeu-Leu-Tyr, H-Leu-Leu-Tyr-OH

Structural Elucidation

The 2D structure of LLY features a linear chain with peptide bonds connecting the carboxyl group of one leucine to the amino group of the next residue, terminating in tyrosine. The 3D conformation, analyzed via PubChem’s interactive models, reveals a folded structure stabilized by hydrophobic interactions between leucine side chains and π-stacking involving the tyrosine aromatic ring . Chirality is critical: the L-configuration of all amino acids ensures biological activity, as evidenced by enantioselective antibody binding studies .

Synthesis and Stability

Stability and Degradation

In aqueous solutions, LLY undergoes hydrolysis at extreme pH levels or elevated temperatures. The peptide’s half-life in physiological conditions (pH 7.4, 37°C) is approximately 12 hours, with cleavage occurring preferentially at the Leu-Tyr bond due to tyrosine’s hydroxyl group susceptibility to nucleophilic attack .

Biological Interactions and Mechanisms

Antibody Recognition and Chirality

A seminal study demonstrated that antibodies raised against LLY crystals exhibit striking stereoselectivity . Molecular modeling revealed that an enantioselective antibody (Ab1) binds the (L)Leu-(L)Leu-(L)Tyr crystal face via complementary hydrophobic pockets and hydrogen bonds. In contrast, binding to the D-enantiomer resulted in 40% fewer interactions, explaining Ab1’s enantioselectivity . A second antibody (Ab2), which lacked stereoselectivity, relied on electrostatic interactions with the peptide’s carboxyl and amino termini .

Table 2: Antibody Binding Characteristics to LLY Crystals

AntibodyEnantioselectivityPrimary InteractionsBinding Affinity (Kd)
Ab1HighHydrophobic, Hydrogen bonds2.3 nM
Ab2LowElectrostatic15.6 nM

Challenges and Future Directions

Current gaps include:

  • Mechanistic Studies: Direct evidence of LLY’s interaction with mTORC1 or LRS is needed.

  • In Vivo Pharmacokinetics: Absorption, distribution, and toxicity profiles remain uncharacterized.

  • Therapeutic Optimization: Structural analogs with enhanced stability or binding affinity could improve clinical translatability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator